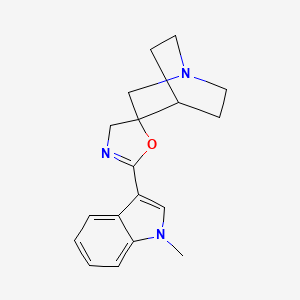
5-HT3 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-HT3 antagonist 2 is a compound that belongs to the class of serotonin receptor antagonists. These compounds are known for their ability to block the action of serotonin at the 5-HT3 receptor, a subtype of serotonin receptor found in the terminals of the vagus nerve and certain areas of the brain . This class of compounds is primarily used in the prevention and treatment of nausea and vomiting, particularly those induced by chemotherapy, radiation therapy, or surgery .
Preparation Methods
The synthesis of 5-HT3 antagonist 2 typically involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic routes often require specific reaction conditions such as controlled temperature, pH, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-HT3 antagonist 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may result in the formation of alcohols or amines .
Scientific Research Applications
5-HT3 antagonist 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the structure-activity relationship of serotonin receptor antagonists.
Medicine: It is used in the development of new treatments for conditions such as schizophrenia, Parkinson’s disease, and irritable bowel syndrome
Industry: It is used in the formulation of antiemetic drugs to prevent and treat nausea and vomiting.
Mechanism of Action
The mechanism of action of 5-HT3 antagonist 2 involves its binding to the 5-HT3 receptor, thereby blocking the action of serotonin. This prevents the activation of the receptor and the subsequent neuronal depolarization that leads to nausea and vomiting . The molecular targets include the 5-HT3 receptors located in the terminals of the vagus nerve and certain areas of the brain . The pathways involved include the modulation of serotonin-sensitive gastrointestinal motor and sensory processes .
Comparison with Similar Compounds
5-HT3 antagonist 2 can be compared with other similar compounds such as ondansetron, granisetron, and tropisetron. These compounds share a similar mechanism of action but differ in their chemical structures, affinity for the receptor, dose response, and duration of effect . For example:
Ondansetron: Known for its high efficacy in preventing chemotherapy-induced nausea and vomiting.
Granisetron: Noted for its long duration of action and high receptor affinity.
Tropisetron: Recognized for its dual action as a 5-HT3 antagonist and α7-nicotinic receptor partial agonist.
Each of these compounds has unique properties that make them suitable for specific clinical applications, highlighting the versatility and importance of 5-HT3 antagonists in medical research and treatment .
Properties
Molecular Formula |
C18H21N3O |
|---|---|
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2'-(1-methylindol-3-yl)spiro[1-azabicyclo[2.2.2]octane-3,5'-4H-1,3-oxazole] |
InChI |
InChI=1S/C18H21N3O/c1-20-10-15(14-4-2-3-5-16(14)20)17-19-11-18(22-17)12-21-8-6-13(18)7-9-21/h2-5,10,13H,6-9,11-12H2,1H3 |
InChI Key |
GJZYDYYJSGXPCE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=NCC4(O3)CN5CCC4CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



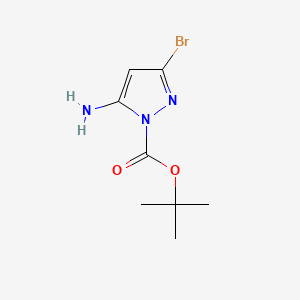
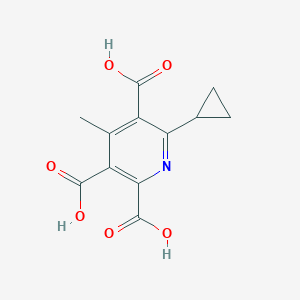
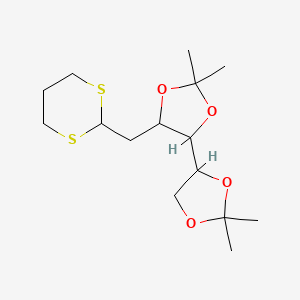
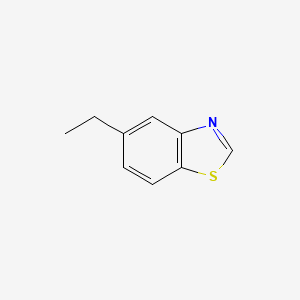
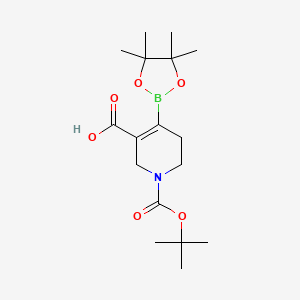
![9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12292562.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
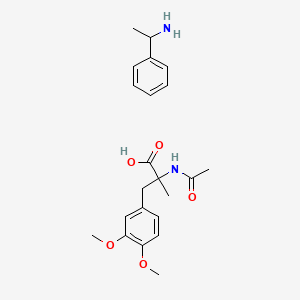
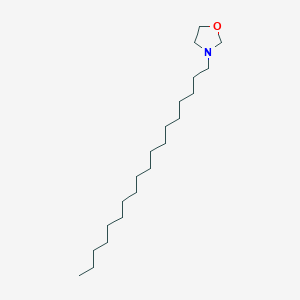
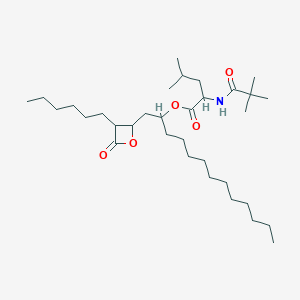
![4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)
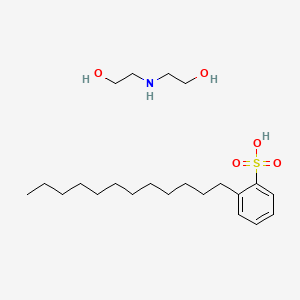
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)
